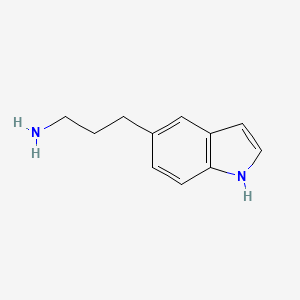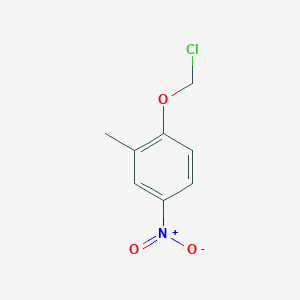
1-(Chloromethoxy)-2-methyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethoxy)-2-methyl-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group, a methyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-2-methyl-4-nitrobenzene typically involves the chloromethylation of 2-methyl-4-nitrophenol. This process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethoxy)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol, typically at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid, usually at room temperature.
Oxidation: Potassium permanganate in aqueous solution, often under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Products include 1-(Methoxymethoxy)-2-methyl-4-nitrobenzene or 1-(Aminomethoxy)-2-methyl-4-nitrobenzene.
Reduction: The major product is 1-(Chloromethoxy)-2-methyl-4-aminobenzene.
Oxidation: The major product is 1-(Chloromethoxy)-2-carboxy-4-nitrobenzene.
Applications De Recherche Scientifique
1-(Chloromethoxy)-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Chloromethoxy)-2-methyl-4-nitrobenzene depends on its chemical reactivity. The compound can interact with biological molecules through nucleophilic substitution reactions, where the chloromethoxy group is replaced by nucleophiles present in biological systems. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The molecular targets and pathways involved include enzymes and receptors that interact with the substituted benzene ring, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(Chloromethoxy)-2-methyl-4-nitrobenzene can be compared with other similar compounds, such as:
1-(Chloromethoxy)-4-nitrobenzene: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methyl-4-nitrophenol: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
1-(Methoxymethoxy)-2-methyl-4-nitrobenzene: Similar structure but with a methoxymethoxy group instead of chloromethoxy, which may alter its chemical properties and applications.
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
1-(chloromethoxy)-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-4-7(10(11)12)2-3-8(6)13-5-9/h2-4H,5H2,1H3 |
Clé InChI |
DRKZFXNPRGGBJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13178034.png)
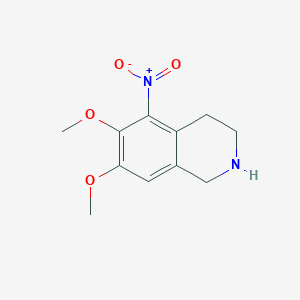
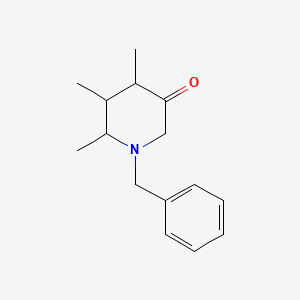
![tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13178053.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)
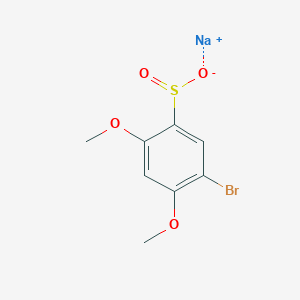
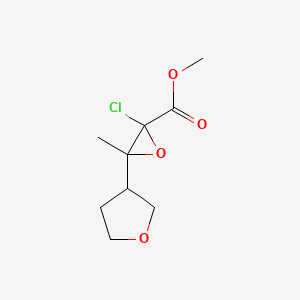
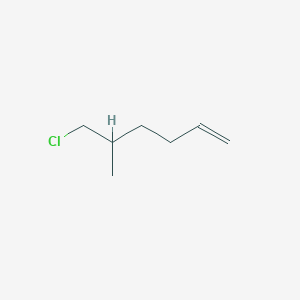
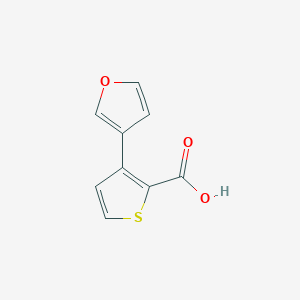
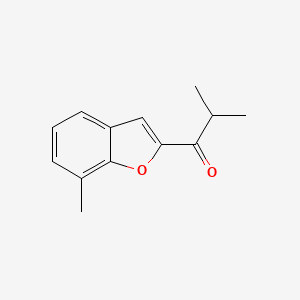
![{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13178087.png)

![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)
